molecular formula C19H26ClN3O2 B5366996 N-(4-chlorobenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide

N-(4-chlorobenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide

Número de catálogo B5366996
Peso molecular: 363.9 g/mol
Clave InChI: WAQZMWLWUNFCIR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-chlorobenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide, commonly known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders. This compound was originally developed as a selective inhibitor of c-Jun N-terminal kinase (JNK), a signaling protein that plays a critical role in cell death, inflammation, and stress response pathways.

Mecanismo De Acción

CEP-1347 exerts its neuroprotective effects by selectively inhibiting the activity of N-(4-chlorobenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide, a protein kinase that is activated in response to stress, inflammation, and cell death signals. This compound signaling has been implicated in the pathogenesis of several neurological disorders, and inhibition of this compound activity has been shown to prevent neuronal cell death and improve neurological outcomes in animal models of these diseases.
Biochemical and Physiological Effects:
CEP-1347 has been shown to have several biochemical and physiological effects in in vitro and in vivo studies. In addition to its neuroprotective effects, CEP-1347 has been shown to inhibit the activation of microglia, immune cells that play a key role in neuroinflammation and neurodegeneration. CEP-1347 has also been shown to increase the expression of neurotrophic factors, proteins that promote the survival and growth of neurons.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CEP-1347 has several advantages for lab experiments, including its small size, high potency, and selectivity for N-(4-chlorobenzyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide inhibition. However, CEP-1347 has some limitations, including its poor solubility in water and its potential off-target effects on other kinases.

Direcciones Futuras

There are several potential future directions for research on CEP-1347. One area of interest is the development of novel formulations or delivery methods to improve the solubility and bioavailability of CEP-1347. Another area of interest is the identification of biomarkers or patient subgroups that may be more responsive to CEP-1347 treatment. Finally, further studies are needed to better understand the long-term safety and efficacy of CEP-1347 in humans.

Métodos De Síntesis

The synthesis of CEP-1347 involves a series of chemical reactions starting from readily available starting materials. The synthesis of this compound has been described in several research articles, and the detailed procedure is beyond the scope of this paper.

Aplicaciones Científicas De Investigación

CEP-1347 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). In preclinical studies, CEP-1347 has been shown to protect neurons from cell death and improve motor function in animal models of these diseases.

Propiedades

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-(2-oxopyrrolidin-1-yl)ethyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN3O2/c20-16-8-6-15(7-9-16)14-21-19(25)23-12-2-1-4-17(23)10-13-22-11-3-5-18(22)24/h6-9,17H,1-5,10-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAQZMWLWUNFCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCN2CCCC2=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.